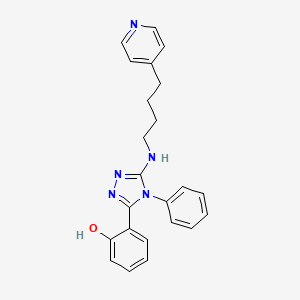
2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include rigorous purification steps to achieve the desired level of purity.
化学反应分析
Types of Reactions
2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a phenolic derivative, while substitution could introduce new functional groups at specific positions on the triazole ring.
科学研究应用
2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
相似化合物的比较
Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
3-amino-4-arylpyridin-2(1H)-one derivatives: Studied for their antioxidant and luminescent properties.
Uniqueness
What sets 2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
82619-98-5 |
|---|---|
分子式 |
C23H23N5O |
分子量 |
385.5 g/mol |
IUPAC 名称 |
2-[4-phenyl-5-(4-pyridin-4-ylbutylamino)-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C23H23N5O/c29-21-12-5-4-11-20(21)22-26-27-23(28(22)19-9-2-1-3-10-19)25-15-7-6-8-18-13-16-24-17-14-18/h1-5,9-14,16-17,29H,6-8,15H2,(H,25,27) |
InChI 键 |
FGRIGRJOVRDSLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=C2NCCCCC3=CC=NC=C3)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



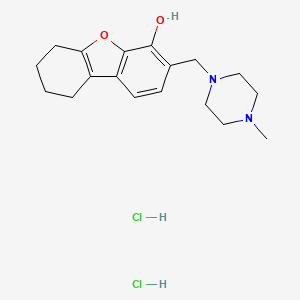

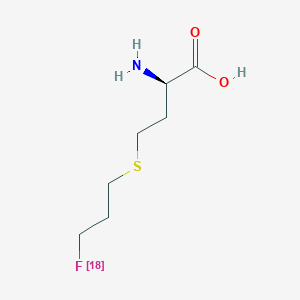
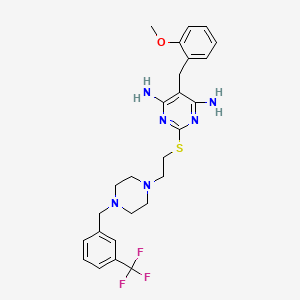
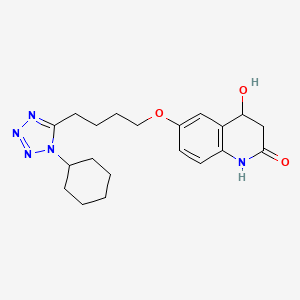
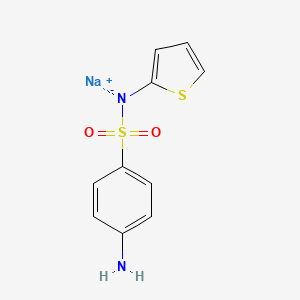
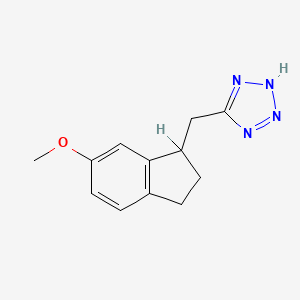
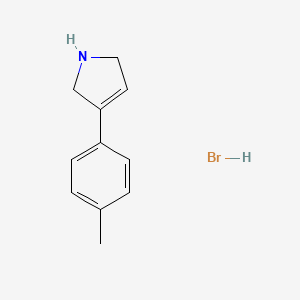
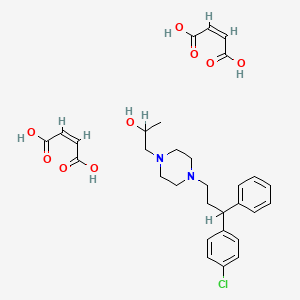
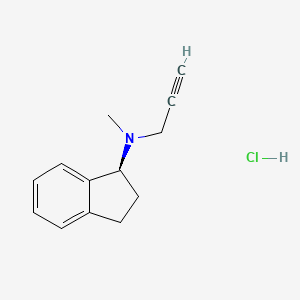

![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)

